N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide is composed of 41 atoms, including 19 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple bonds and groups. The compound contains total 43 bond(s); 24 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 hydroxyl group(s), 1 tertiary alcohol(s), and 1 sulfonamide(s) (thio-/dithio-) .Scientific Research Applications
Biological Activity and Synthetic Applications
Research on compounds structurally related to "N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2,5-dimethylfuran-3-carboxamide" has shown significant biological activities and synthetic applications. For instance, studies have investigated the biological activity of apomorphine fragments, highlighting the dissociation of emetic and stereotypical effects (Burkman, 1973) . Furthermore, the exploration of methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives probes selective binding and activity at the sigma(1) receptor (Berardi et al., 2005) , indicating potential applications in tumor research and therapy.
Antimycobacterial Activity
The development of compounds for antimycobacterial activity is another area of focus. N-Alkoxyphenylhydroxynaphthalenecarboxamides, for instance, have shown antimycobacterial activity comparable with or higher than that of rifampicin (Goněc et al., 2016) 3, suggesting the potential for new therapeutic agents against tuberculosis.
Chemical Synthesis and Modification
The chemical synthesis and modification of related compounds are critical for exploring their potential applications. The concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol (Göksu et al., 2003) 4 demonstrates the synthetic versatility of these structures, which can be fundamental in developing novel pharmacologically active agents.
Antineoplastic and Antimonoamineoxidase Properties
The exploration of antineoplastic and antimonoamineoxidase properties in related compounds provides insights into their therapeutic potential. The synthesis and study of new benzo[H]quinazoline derivatives (Markosyan et al., 2010) illustrate the ongoing research into compounds with potential applications in cancer therapy and the management of mood disorders.
Mechanism of Action
- For instance, 2-Aminotetralin , a structurally similar compound, has been shown to inhibit the reuptake of serotonin and norepinephrine, possibly inducing their release as well . While not identical, this information suggests that our compound may also interact with monoamine transporters.
Target of Action
properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-9-16(13(2)22-12)17(20)19-11-18(21)8-7-14-5-3-4-6-15(14)10-18/h3-6,9,21H,7-8,10-11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRKYEVWYXBEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.